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Compound of Interest |

Compound Name: 4-Propionylbiphenyl!
CAS No.: 102477-83-8
Cat. No.: B560916

Executive Summary

This technical guide provides a comprehensive analysis of the Electron lonization (EI) mass
spectral fragmentation of 4-Propionylbiphenyl (CAS: 37940-57-1). This molecule serves as a
critical model for understanding the competitive kinetics between

-cleavage and the McLafferty rearrangement in aromatic ketones.

The mass spectrum of 4-Propionylbiphenyl is characterized by a distinct molecular ion (

) at
210, a dominant base peak at
181 (acyliumion), and a diagnostic rearrangement peak at

182. Correct interpretation of these signals is essential for researchers utilizing this compound
as a pharmaceutical intermediate or liquid crystal precursor.

Chemical Profile & Structural Context[1][2][3][4][5]
[6][7][8]

Before analyzing the fragmentation, the structural moieties available for charge localization
must be defined.
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IUPAC Name: 1-([1,1'-Biphenyl]-4-yl)propan-1-one[1]

Molecular Formula:

[2]

Molecular Weight: 210.27 g/mol [1]

Key Structural Features:

o Biphenyl Core: A conjugated aromatic system offering high stability and charge
delocalization.

o Propionyl Group: A ketone functionality with an ethyl side chain. The carbonyl oxygen is
the primary site of ionization.

o -Hydrogen: The terminal methyl group of the propionyl chain possesses hydrogens

to the carbonyl, enabling the McLafferty rearrangement.

Experimental Protocol: GC-MS Acquisition

To replicate the fragmentation patterns described herein, the following self-validating protocol is
recommended. This workflow ensures minimal thermal degradation and optimal ionization
efficiency.

Instrument Configuration

« lonization Source: Electron lonization (EI) at 70 eV.
o Rationale: Standardizes fragmentation energy for library comparison (NIST/Wiley).

e Source Temperature:

o Rationale: Prevents condensation of the biphenyl core without inducing thermal cracking
prior to ionization.

e Transfer Line:
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Chromatographic Separation

e Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent), 30m

0.25mm ID.

e Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
e Oven Program:
o Hold

for 1 min.

o Ramp

to

o Hold 5 min.
System Suitability Test (Self-Validation)
Before running the sample, inject a standard of Benzophenone.
e Pass Criteria: The ratio of

105 to
77 must be consistent with tuning specifications (typically
). If

182 (M+ of benzophenone) is weak, clean the source.

Fragmentation Mechanics
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Upon 70 eV electron impact, the molecule ionizes primarily at the carbonyl oxygen lone pair,
forming the radical cation

(

210). From this state, two competitive pathways dictate the spectrum.

Pathway A: -Cleavage (Dominant)

This is the primary decay channel, generating the base peak.

Mechanism: Homolytic cleavage of the bond between the carbonyl carbon and the
-carbon of the ethyl group.
e Loss: Ethyl radical (

, 29 Da).
e Product: The 4-phenylbenzoyl cation (Acylium ion) at

181.
 Stability: This ion is resonance-stabilized by the extended biphenyl

-system, making it the most abundant species (100% Relative Abundance).
Pathway B: McLafferty Rearrangement (Diagnostic)
Because the alkyl chain is a propyl group (3 carbons including carbonyl), a
-hydrogen is available.[3]
e Mechanism: The radical cation oxygen abstracts a

-hydrogen from the terminal methyl group via a 6-membered transition state.
o Loss: Neutral Ethene molecule (
, 28 Da).

e Product: The enol radical cation at
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182.

 Significance: The presence of

182 distinguishes this molecule from its acetyl analog (4-acetylbiphenyl), which cannot
undergo McLafferty rearrangement and would only show

Pathway C: Decarbonylation (Secondary Decay)

The stable acylium ion (

181) possesses high internal energy and further fragments.

e Mechanism: Heterolytic loss of Carbon Monoxide (CO, 28 Da).
e Product: The 4-phenylphenyl cation (

) at
153.

e Further Decay: The

153 ion often loses a hydrogen atom to form the highly stable, fused-ring biphenylene radical
cation (

) at

152.

Data Summary: Spectral Assignments

The following table summarizes the key ions observed. Relative abundances are approximate
based on standard 70eV spectra.
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Relative Assignment /
mlz lon Type Formula .
Abundance Mechanism

Molecular lon.
210 ~30% Stable due to

biphenyl core.

McLafferty
Rearrangement.
182 ~15% Loss of ethene (

)-[4105]

-Cleavage. Loss

L61 100% (Base) of ethyl radical.

Acylium ion.[6]

Decarbonylation.

153 ~25% Loss of CO from

181.

Cyclization.

Formation of
152 ~28% _

Biphenylene

radical cation.

Phenyl Cation.
77 ~5-10% Fragmentation of
the biphenyl ring.

Visualization: Fragmentation Pathways[10]

The following diagram illustrates the competitive kinetics between the direct cleavage and the
rearrangement pathways.
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Figure 1: Mass Spectral Fragmentation Pathways of 4-Propionylbiphenyl
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Figure 1: The fragmentation tree highlights the dominance of the Alpha Cleavage pathway
(Red) over the McLafferty rearrangement (Green).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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